Ruthenium tribromide, a compound of ruthenium, has been extensively studied due to its potential applications in various fields, particularly in medicine as an anticancer agent. Ruthenium complexes have gained attention as alternatives to traditional platinum-based chemotherapy drugs like cisplatin, with the aim of reducing side effects and overcoming drug resistance7. The unique biochemical properties of ruthenium allow for the design of complexes with diverse mechanisms of action and applications ranging from anticancer therapies to catalysis and material science1.
Ruthenium complexes have been developed as promising anticancer agents due to their ability to induce cell death in cancer cells while exhibiting lower toxicity to healthy cells. They have been shown to be effective against various types of cancer, including ovarian cancer, where novel ruthenium(II) organometallic arene complexes demonstrated activity in both in vitro and in vivo models2. These complexes have also been found to be non-cross resistant with platinum drugs, suggesting their potential use in cases where resistance to traditional chemotherapy has developed2.
Strained ruthenium complexes have been synthesized for use in PDT, where they remain inert until activated by visible light. Upon activation, they become highly cytotoxic, displaying potencies superior to cisplatin against tumor spheroids3. This light-activated property allows for targeted therapy, reducing damage to surrounding healthy tissues.
Ruthenium complexes have shown promising results in inhibiting angiogenesis, a critical process in tumor growth and metastasis. Compounds like RAPTA-C and RAPTA-T effectively prevented revascularization after vaso-occlusive PDT, highlighting their potential in combination therapies that target both primary tumors and metastatic processes4.
Ruthenium complexes are also utilized in catalysis, particularly in the ruthenium-catalyzed azide alkyne cycloaddition (RuAAC) reaction. This reaction is valuable in various fields, including medicinal chemistry, polymer synthesis, and the construction of electronic devices6.
Ruthenium complexes serve as probes for tumor diagnosis and therapy. They can dynamically monitor biological components of the tumor microenvironment and act as photosensitizers, catalysts, and bioimaging agents, enhancing the diagnosis and therapeutic effect on tumors9.
Ruthenium complexes exhibit a variety of mechanisms by which they exert their biological effects. In cancer therapy, these compounds interact with DNA, causing damage that can lead to apoptosis in cancer cells. Some ruthenium complexes bind to DNA through intercalation or coordination, disrupting the replication and transcription processes10. Others target proteins, such as histones, altering the epigenetic regulation of gene expression8. Additionally, certain ruthenium complexes are activated by light, which induces ligand loss and covalent modification of DNA, a process utilized in photodynamic therapy (PDT)3. Ruthenium compounds also show antiangiogenic activity, inhibiting the formation of new blood vessels that supply nutrients to tumors4. Furthermore, ruthenium complexes can induce apoptosis through mitochondrial-mediated pathways, contributing to their anticancer efficacy5.
CAS No.: 14681-59-5
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4
CAS No.: 2565-30-2